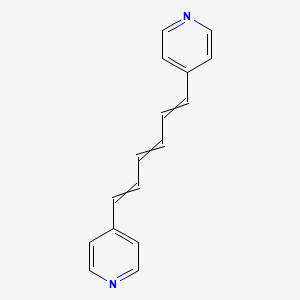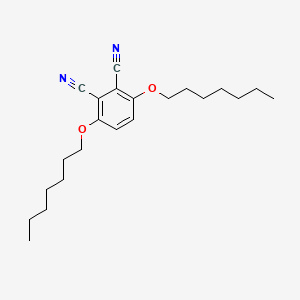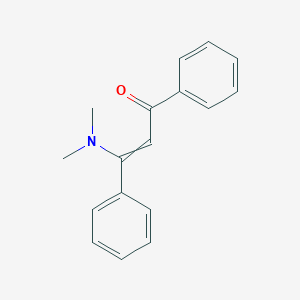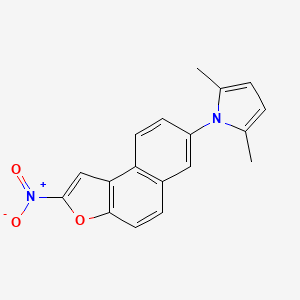
2,5-Dimethyl-1-(2-nitronaphtho(2,1-b)furan-7-yl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1-(2-nitronaphtho(2,1-b)furan-7-yl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s). This particular compound features a pyrrole ring fused with a naphthofuran moiety, which is further substituted with nitro and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(2-nitronaphtho(2,1-b)furan-7-yl)-1H-pyrrole can be achieved through multi-step organic synthesis. The process typically involves:
Formation of the Pyrrole Ring: This can be done through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Naphthofuran Synthesis: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The pyrrole and naphthofuran moieties can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Nitration: Introduction of the nitro group can be achieved through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the pyrrole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2,5-Dimethyl-1-(2-nitronaphtho(2,1-b)furan-7-yl)-1H-pyrrole can be used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the interactions of heterocyclic compounds with biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-1-(2-nitronaphtho(2,1-b)furan-7-yl)-1H-pyrrole would depend on its specific application. In biological systems, it could interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group could undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpyrrole: Lacks the naphthofuran and nitro groups.
1-(2-Nitronaphtho(2,1-b)furan-7-yl)pyrrole: Lacks the dimethyl substitution.
2,5-Dimethyl-1H-pyrrole: Lacks the naphthofuran and nitro groups.
Uniqueness
2,5-Dimethyl-1-(2-nitronaphtho(2,1-b)furan-7-yl)-1H-pyrrole is unique due to its combination of a pyrrole ring, a naphthofuran moiety, and specific substitutions with nitro and methyl groups. This unique structure could impart distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
125372-44-3 |
|---|---|
Formule moléculaire |
C18H14N2O3 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
2,5-dimethyl-1-(2-nitrobenzo[e][1]benzofuran-7-yl)pyrrole |
InChI |
InChI=1S/C18H14N2O3/c1-11-3-4-12(2)19(11)14-6-7-15-13(9-14)5-8-17-16(15)10-18(23-17)20(21)22/h3-10H,1-2H3 |
Clé InChI |
UDTSTDCAZAYYDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC3=C(C=C2)C4=C(C=C3)OC(=C4)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
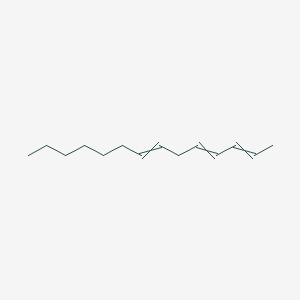




![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
